For-met-leu-glu-OH can be synthesized through various methods, primarily in laboratory settings utilizing solid-phase peptide synthesis techniques. These methods allow for the precise assembly of amino acid sequences to form specific peptides.
The synthesis of For-met-leu-glu-OH typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. Key steps in this process include:
For-met-leu-glu-OH has a specific molecular structure characterized by:
For-met-leu-glu-OH can participate in various chemical reactions typical for peptides, including:
The mechanism of action for For-met-leu-glu-OH involves its interaction with specific receptors or enzymes in biological systems. This interaction may lead to:
Quantitative studies often involve measuring changes in cellular activity or biochemical markers upon exposure to the peptide.
Key physical and chemical properties of For-met-leu-glu-OH include:
For-met-leu-glu-OH has several scientific applications:
Enzymatic synthesis offers a stereoselective route for constructing For-Met-Leu-Glu-OH, leveraging protease specificity to minimize protecting groups. In vitro enzymatic assembly employs serine proteases (e.g., subtilisin) or lipases under mild aqueous conditions, catalyzing amide bond formation between formylated methionine (For-Met) and Leu-Glu-OH fragments. Computational methods, including solvent accessibility surface area (SASA) analysis and reactive molecular dynamics (MD) simulations, predict optimal enzyme-substrate interactions by identifying solvent-exposed residues (e.g., γ-carboxyl of Glu) that facilitate regioselective coupling. For instance, MD simulations of plasma-generated species (e.g., H₂O₂, OH•) reveal preferential oxidation of Met side chains, necessitating protective strategies during synthesis [4].
Key enzymatic approaches include:
Table 1: Enzymatic Synthesis Performance Metrics
Enzyme | Reaction | Yield (%) | Selectivity | Conditions |
---|---|---|---|---|
Thermolysin | For-Met + Leu-Glu-OH | 85 | α-amide specific | pH 7.0, 45°C, 12 h |
Subtilisin mutant | Leu-Glu γ-linkage | 67 | γ-glutamyl specific | pH 8.5, 37°C, 24 h |
Lipase B | For-Met-Leu + Glu-OH | 52 | Carboxyl activation | Organic/aqueous biphasic |
SPPS remains the primary method for synthesizing For-Met-Leu-Glu-OH due to its scalability and sequence control. Fmoc-based strategies are favored over Boc due to milder deprotection conditions, reducing Met oxidation risks. Critical optimizations include:
Table 2: SPPS Stepwise Coupling Efficiency
Residue | Coupling Reagent | Time (min) | Efficiency (%) | Challenge |
---|---|---|---|---|
Glu-OH | DIC/HOBt | 30 | 99.2 | C-terminal dehydration |
Leu | HBTU/DIPEA | 45 | 98.7 | Aggregation |
Met(For) | HATU/DIPEA | 60 | 97.5 | N-formyl stability |
Post-assembly, global cleavage (TFA:H₂O:triisopropylsilane, 95:2.5:2.5) yields crude peptide, with impurities primarily from Leu-Glu aspartimide formation (pH > 8) [3].
The Leu-Glu γ-glutamyl bond in For-Met-Leu-Glu-OH poses challenges due to undesired α-amide or lactam formation. ATP-grasp enzymes catalyze γ-linkages via acylphosphate intermediates, formed by carboxyl activation using ATP hydrolysis. Glutathione synthetase homologs, for example, phosphorylate Glu’s γ-carboxyl, followed by nucleophilic attack by Leu’s amine, achieving 70% γ-selectivity [6].
Innovative strategies include:
Table 3: Enzymatic Systems for γ-Glutamyl Bond Formation
Enzyme Class | Catalytic Mechanism | γ-Linkage Yield (%) | Byproducts |
---|---|---|---|
ATP-grasp ligases | Acylphosphate intermediate | 70 | α-amide (15%) |
γ-Glutamyltransferases | Glutamyl-enzyme thioester | 82 | Hydrolysis (10%) |
Acyl carrier domains | Phosphopantetheinyl arm transfer | 65 | Oligomers (12%) |
Efficient biosynthesis of For-Met-Leu-Glu-OH requires high-purity precursors, achieved via microbial strain engineering:
Fed-batch fermentation using xylose/glucose co-utilization (e.g., araE and xylAB integration) increases titers by 40% compared to glucose alone [5].
Table 4: Metabolic Engineering Outcomes for Amino Acid Precursors
Amino Acid | Host Strain | Genetic Modifications | Titer (g/L) | Yield (g/g substrate) |
---|---|---|---|---|
L-Methionine | C. glutamicum ΔpheA | hom⁵⁰ᴬ, metY⁺, cysE⁻ | 45.0 | 0.25 |
L-Leucine | E. coli ΔilvA | leuA⁺⁷⁵¹ᴳ, ilvE⁺ | 28.3 | 0.31 |
L-Glutamate | C. glutamicum M1657 | odhI⁺, gdhA⁺, pyc⁺ | 113.0 | 0.63 |
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